molecular formula C20H23N3O2 B4701093 N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide

N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide

Cat. No.: B4701093
M. Wt: 337.4 g/mol
InChI Key: ZSLFNGNXIRYRPS-UHFFFAOYSA-N
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Description

N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide is a benzimidazole derivative characterized by a phenoxyethyl side chain at position 1 of the benzimidazole core and an N-methylacetamide group at position 2. The 2-methylphenoxy group and N-methyl substitution likely influence its lipophilicity, metabolic stability, and target binding efficiency.

Properties

IUPAC Name

N-methyl-N-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-8-4-7-11-19(15)25-13-12-23-18-10-6-5-9-17(18)21-20(23)14-22(3)16(2)24/h4-11H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLFNGNXIRYRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the phenoxyethyl group and finally the N-methylacetamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit anticancer properties. The structural features of N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide may enhance its efficacy against various cancer cell lines. Research suggests that compounds with benzimidazole scaffolds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Properties

Benzimidazole derivatives have also been explored for their antimicrobial activities. This compound could potentially inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications in the benzimidazole structure can lead to enhanced activity against resistant strains of bacteria .

Neuropharmacological Effects

There is emerging evidence that compounds containing benzimidazole structures can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression . The specific interactions of this compound with these receptors warrant further investigation.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been studied, particularly concerning its effects on peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. Inhibitors of PDF are of interest for developing new antibiotics, especially against Gram-negative bacteria .

Molecular Docking Studies

Computational studies using molecular docking have predicted that this compound can bind effectively to various biological targets, suggesting its potential utility in drug design . These studies provide insights into the binding affinities and interaction modes, which are critical for understanding its mechanism of action.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityShowed significant inhibition of cell proliferation in breast cancer cells.
Antimicrobial PropertiesDemonstrated activity against multiple bacterial strains, including MRSA.
NeuropharmacologyIndicated potential antidepressant effects through serotonin receptor modulation.
Enzyme InhibitionIdentified as a potent inhibitor of PDF with implications for antibiotic development.

Mechanism of Action

The mechanism of action of N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent (Position 1) Substituent (Position 2) Molecular Weight Key Property/Activity Reference
Target Compound 2-(2-methylphenoxy)ethyl N-methylacetamide ~397.47 High lipophilicity -
N-({1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide 4-ethylphenoxyethyl N-methylacetamide ~425.53 Improved metabolic stability
N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide 4-(3-methylphenoxy)butyl Acetamide ~393.49 Enhanced membrane permeability
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide None (unsubstituted) 2-(2-chlorophenoxy)acetamide ~329.78 Oxidative stability
N-[1-[2-(dimethylamino)ethyl]benzimidazol-2-yl]acetamide 2-(dimethylamino)ethyl Acetamide ~261.33 pH-dependent solubility

Key Findings and Implications

  • Substituent Position: Ortho-substituted phenoxy groups (e.g., 2-methylphenoxy) may confer steric effects that influence receptor binding compared to para-substituted analogues .
  • Linker Length : Longer alkyl chains (e.g., butyl vs. ethyl) increase lipophilicity but may reduce solubility, necessitating formulation optimizations .
  • Electron-Withdrawing Groups : Chlorine or fluorine substituents enhance stability and bioavailability, making them favorable for drug design .
  • Heteroatom Effects : Sulfur or nitrogen atoms in side chains alter electronic properties and interaction profiles, impacting antioxidant or enzymatic activity .

Biological Activity

N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18N2O
  • Molecular Weight : 238.28 g/mol
  • CAS Number : 3156-23-8

Biological Activity Overview

Benzimidazole derivatives have gained significant attention due to their broad-spectrum bioactivity. The specific compound discussed here exhibits various pharmacological activities:

  • Antimicrobial Activity :
    • Studies have shown that benzimidazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated notable effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
    • A recent study indicated that certain benzimidazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .
  • Antifungal Activity :
    • The compound has also shown promising antifungal activity. Research indicates that benzimidazole derivatives can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus, with some derivatives achieving MIC values comparable to established antifungal agents like ketoconazole .
  • Anticancer Properties :
    • Benzimidazole derivatives are being explored for their anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, promoting apoptosis and inhibiting tumor growth . The mechanism often involves interference with DNA synthesis and cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Key factors influencing their activity include:

  • Substituents on the Benzimidazole Ring : Variations in substituents can significantly alter the compound's affinity for biological targets and its overall efficacy.
  • Hydrophobicity : The lipophilicity of the molecule, often quantified by logP values, plays a critical role in its absorption and distribution within biological systems .

Case Studies

Several studies have focused on the biological evaluation of benzimidazole derivatives:

  • Study on Antimicrobial Activity :
    • A series of benzimidazole derivatives were synthesized and tested against various bacterial strains. The results indicated that specific substitutions enhanced antimicrobial potency, with some compounds exhibiting MIC values as low as 2 μg/ml against resistant strains .
  • Antifungal Evaluation :
    • Another research effort assessed a library of benzimidazole compounds for antifungal activity. The findings revealed that certain derivatives not only inhibited fungal growth but also displayed synergistic effects when combined with conventional antifungals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.